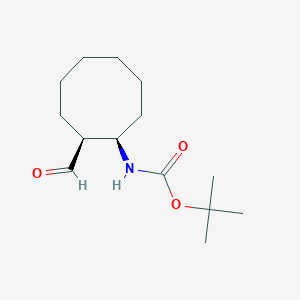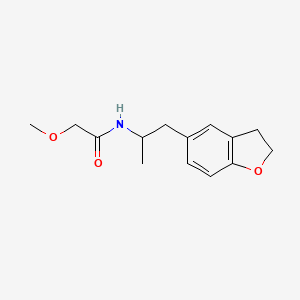
5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a benzoxazinone core with a chlorine atom at the 5th position and a thiophene ring at the 2nd position, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the use of acyl chloride derivatives and anthranilic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazinone core .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5th position .
Applications De Recherche Scientifique
5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-cancer and neuroprotective effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The exact mechanism of action of 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazinone: Shares the benzoxazinone core but lacks the chlorine and thiophene substituents.
Benzothiazinone: Contains a sulfur atom in place of the oxygen in the benzoxazinone core.
Quinazolinone: Similar structure but with a nitrogen atom in the ring system
Uniqueness
5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both chlorine and thiophene substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Propriétés
IUPAC Name |
5-chloro-2-thiophen-2-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO2S/c13-7-3-1-4-8-10(7)12(15)16-11(14-8)9-5-2-6-17-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGYETWUUSAAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2837412.png)


![N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2837415.png)


![(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2837423.png)



![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2837431.png)
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2837432.png)
